molecular formula C9H9Br B7723676 2-Bromo-3-phenyl-1-propene

2-Bromo-3-phenyl-1-propene

Cat. No. B7723676
M. Wt: 197.07 g/mol
InChI Key: DIZXFRWJWBGZCH-UHFFFAOYSA-N
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Description

2-Bromo-3-phenyl-1-propene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-phenyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-phenyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Phosphaallenes : Ito et al. (2005) describe a method where 2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene is reacted to create phosphaallenes, important in organophosphorus chemistry (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).

  • Inhibitor of Dopamine Beta-Hydroxylase : Colombo et al. (1984) found that 2-Bromo-3-(p-hydroxyphenyl)-1-propene acts as a mechanism-based inhibitor of dopamine beta-hydroxylase, an enzyme critical in catecholamine biosynthesis (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).

  • Synthesis of Annulated Products : Chen et al. (2006) demonstrated the synthesis of 2-phenylthio-3-bromopropene, a valuable synthon for annulating agents in organic synthesis (Chen, Zhao, Lu, & Cohen, 2006).

  • Gas Phase Elimination Kinetics : Chuchani and Martín (1990) studied the gas-phase elimination kinetics of 1-bromo-3-phenylpropane, revealing insights into reaction mechanisms and the influence of phenyl groups (Chuchani & Martín, 1990).

  • Synthesis of Carbofunctional α,β-Unsaturated Sulfides : Timokhina et al. (2001) used 3-Bromo-2-phenyl-1-indenone in the synthesis of various sulfides, highlighting its utility in creating complex organic molecules (Timokhina, Sokol’nikova, Panova, Toryashinova, & Voronkov, 2001).

properties

IUPAC Name

2-bromoprop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXFRWJWBGZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305348
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-phenyl-1-propene

CAS RN

60468-22-6
Record name (2-Bromo-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil sealed bearing, a reflux condenser and 1000 ml addition funnel. A mixture of 156 g of 2,3-dibromopropene and 150 ml of dry ethyl ether was added. The flask was cooled to 0° C. in acetone/dry-ice and a solution of phenyl magnesium bromide, prepared from 18.7 g of magnesium, 120.8 g of bromobenzene, and 350 ml of dry ether was added at such a rate so that the temperature did not exceed 15° C. The addition took about one hour. Stirring was continued and the acetone/dry-ice bath was replaced with a heating mantle. The mixture was gently refluxed for 2 hours, after which time the flask was again cooled and a solution of 15 ml 36% hydrochloric acid and 150 ml water was added dropwise by means of an addition funnel. The contents of the flask were then transferred to a separatory funnel, and the ether layer was separated and dried over anhydrous sodium sulfate.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
120.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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